molecular formula C14H10ClN3O B13734066 3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one

3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one

Katalognummer: B13734066
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: KABQWHWDXASKFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core substituted with a 2-chloropyridin-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one typically involves the cyclization of 2-(2-chloronicotinamido)benzoic acid in the presence of acetic anhydride . The reaction is carried out under reflux conditions for about 30 minutes, yielding the desired product with excellent efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different quinazoline derivatives.

    Substitution: The chloropyridinyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, it can act as a receptor antagonist, blocking the binding of natural ligands to their receptors and modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one is unique due to its specific substitution pattern and the presence of both quinazolinone and chloropyridinyl moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H10ClN3O

Molekulargewicht

271.70 g/mol

IUPAC-Name

3-(2-chloropyridin-3-yl)-2-methylquinazolin-4-one

InChI

InChI=1S/C14H10ClN3O/c1-9-17-11-6-3-2-5-10(11)14(19)18(9)12-7-4-8-16-13(12)15/h2-8H,1H3

InChI-Schlüssel

KABQWHWDXASKFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(N=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.